Aloc-Trp-OH

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

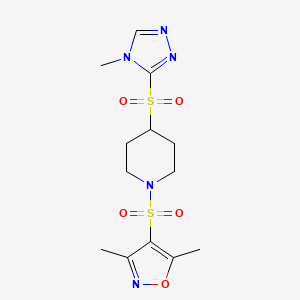

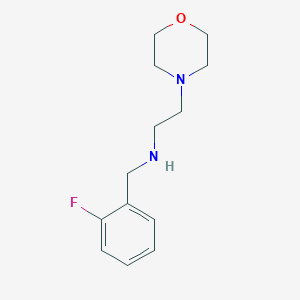

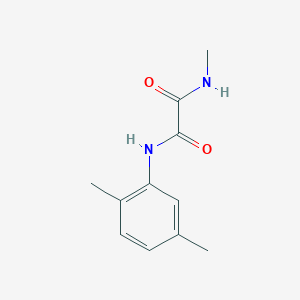

Aloc-Trp-OH is a useful research compound. Its molecular formula is C15H16N2O4 and its molecular weight is 288.303. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Ozonation and Kinetic-Based Prediction in Wastewater Treatment

One study discusses the ozonation of trace organic compounds in different municipal and industrial wastewaters, highlighting a kinetic-based approach to predict removal efficiency and ozone dose requirements. This research is pivotal in understanding how specific compounds interact with ozone and hydroxyl radicals, which can be extrapolated to similar compounds like Aloc-Trp-OH in terms of their environmental fate and treatment processes (Liu et al., 2020).

Path-Choice-Based Biosensors

Another study provided insights into the development of path-choice-based biosensors for detecting enzyme activity, showcasing how specific molecular interactions can be harnessed for analytical purposes. This could suggest potential applications for this compound in biosensing technologies, especially if it exhibits unique interactions with biological molecules or enzymes (Zhang et al., 2020).

Coagulation Using Aluminum Salts

Research on the coagulation processes using aluminum salts provides a foundation for understanding how compounds like this compound could interact in treatment processes, affecting coagulation efficiency and floc formation. This knowledge is crucial for water treatment and purification strategies, where specific organic compounds play roles in the coagulation and flocculation stages (Benschoten & Edzwald, 1990).

Floc Size, Strength, and Structure

Investigations into the characteristics of flocs formed during the treatment with various aluminum coagulants shed light on the intricate dynamics of chemical treatments in water systems. Such studies could provide indirect insights into how this compound and similar compounds might influence or be influenced by the coagulation process, impacting the physical properties of flocs (Wang et al., 2009).

Orientations Futures

Aloc-Trp-OH is used in peptide synthesis, and future research may focus on improving the efficiency of this process . Additionally, the development of new protecting groups for performing on-resin modification of peptides, such as cyclization, labeling, or conjugation with lipids or sugars, may be a future direction .

Mécanisme D'action

Target of Action

Aloc-Trp-OH is a derivative of the amino acid tryptophan (Trp) with an allyloxycarbonyl (Aloc) protecting group . The primary targets of this compound are likely to be the same as those of tryptophan, which include various proteins and enzymes involved in numerous biological processes.

Mode of Action

The mode of action of this compound involves its interaction with its targets. The Aloc protecting group is designed to prevent uncontrolled reactions during peptide synthesis . Once the peptide is synthesized, the Aloc group can be removed, allowing the tryptophan residue to interact with its targets as intended . The exact changes resulting from this interaction would depend on the specific targets and the context of the interaction.

Biochemical Pathways

Tryptophan, the core component of this compound, is involved in several key biochemical pathways. It is the precursor of the neurotransmitter serotonin , and its metabolism involves the kynurenine, 5-hydroxytryptamine, and indole pathways . These pathways play central roles in physiology and pathophysiology, affecting inflammation, metabolism, immune responses, and neurological function . The involvement of this compound in these pathways would depend on its specific targets and the context of its use.

Pharmacokinetics

Tryptophan is known to be absorbed from the diet, metabolized in the liver, and distributed throughout the body . The Aloc protecting group may influence the absorption, distribution, metabolism, and excretion (ADME) properties of this compound, potentially affecting its bioavailability .

Result of Action

The molecular and cellular effects of this compound’s action would depend on its specific targets and the context of its use. As a derivative of tryptophan, it may influence processes such as protein synthesis, neurotransmission, and immune response . .

Action Environment

The action, efficacy, and stability of this compound are likely to be influenced by various environmental factors. These could include factors such as pH, temperature, and the presence of other molecules. For example, the removal of the Aloc protecting group is a crucial step in peptide synthesis and can be influenced by the reaction conditions . Additionally, factors such as stress and disease can influence the metabolism of tryptophan and may similarly affect this compound .

Propriétés

IUPAC Name |

(2S)-3-(1H-indol-3-yl)-2-(prop-2-enoxycarbonylamino)propanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O4/c1-2-7-21-15(20)17-13(14(18)19)8-10-9-16-12-6-4-3-5-11(10)12/h2-6,9,13,16H,1,7-8H2,(H,17,20)(H,18,19)/t13-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAGUHCRPQDBLGF-ZDUSSCGKSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=CCOC(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B3017418.png)

![N-[2-(Cyclopropylmethyl)-4-methylpyrazol-3-yl]prop-2-enamide](/img/structure/B3017419.png)

![2-(3'-(3,5-dimethylphenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(2-ethyl-6-methylphenyl)acetamide](/img/structure/B3017422.png)

![5,6-dimethyl-N-(4-methylbenzyl)-7-phenyl-4-pyrrolidin-1-yl-7H-pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B3017424.png)

![6-Chloro-N-[3-(4-ethylpiperazin-1-yl)-2-methylpropyl]pyridine-2-carboxamide](/img/structure/B3017427.png)

![4-Methyl-2,4-dihydro-[1,2,4]triazol-3-one](/img/structure/B3017433.png)